molecular formula C5H5NOS2 B1359755 S-Methyl thiazole-4-carbothioate CAS No. 913836-23-4

S-Methyl thiazole-4-carbothioate

Cat. No.: B1359755
CAS No.: 913836-23-4
M. Wt: 159.2 g/mol
InChI Key: JCDANFLSZQWXJF-UHFFFAOYSA-N
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Description

S-Methyl thiazole-4-carbothioate is an organic compound with the molecular formula C5H5NOS2. It is a thiazole derivative, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

S-Methyl thiazole-4-carbothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Future Directions

Thiazole derivatives, including “S-Methyl thiazole-4-carbothioate”, have been the subject of ongoing research due to their diverse biological activities . Future research may focus on further exploring the pharmacological potential of these compounds and developing new drugs with high specificity for tumor cells and low toxicity to the organism .

Biochemical Analysis

Biochemical Properties

S-Methyl thiazole-4-carbothioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme thiazole synthase, which is involved in the biosynthesis of thiamine (vitamin B1). This compound acts as a substrate for this enzyme, facilitating the formation of thiamine. Additionally, it interacts with proteins involved in sulfur metabolism, contributing to the synthesis of sulfur-containing amino acids and cofactors .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving sulfur metabolism and thiamine biosynthesis. The compound can modulate gene expression related to these pathways, leading to changes in cellular metabolism. In certain cell types, this compound has been shown to enhance the production of thiamine, which is essential for cellular energy production and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. It acts as a substrate for thiazole synthase, facilitating the enzymatic conversion of precursor molecules into thiamine. This interaction is crucial for the biosynthesis of thiamine, which is a vital cofactor in various metabolic processes. Additionally, this compound can inhibit certain enzymes involved in sulfur metabolism, leading to alterations in cellular sulfur levels and associated metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing thiamine production and modulating sulfur metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to enhance thiamine production and improve overall metabolic function. At higher doses, it can exhibit toxic effects, including disruptions in sulfur metabolism and adverse impacts on cellular function. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to thiamine biosynthesis and sulfur metabolism. It interacts with enzymes such as thiazole synthase and sulfurtransferases, facilitating the conversion of precursor molecules into thiamine and sulfur-containing compounds. These interactions can influence metabolic flux and alter the levels of various metabolites, contributing to the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound to specific cellular compartments where it exerts its biochemical effects. The distribution of this compound can influence its localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. The compound is directed to these compartments through specific targeting signals and post-translational modifications. Within the cytoplasm, this compound interacts with enzymes involved in thiamine biosynthesis and sulfur metabolism. In the mitochondria, it contributes to the production of thiamine, which is essential for mitochondrial energy production and overall cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl thiazole-4-carbothioate can be synthesized through several methods. One common approach involves the reaction of thiazole-4-carboxylic acid with methanethiol in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, with the use of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: S-Methyl thiazole-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers, thiols.

    Substitution: Substituted thiazole derivatives.

Comparison with Similar Compounds

    Thiazole-4-carboxylic acid: A precursor in the synthesis of S-Methyl thiazole-4-carbothioate.

    Thiazole-4-carboxamide: Another thiazole derivative with similar structural features.

Uniqueness: this compound stands out due to its unique combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

S-methyl 1,3-thiazole-4-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDANFLSZQWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=CSC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649563
Record name S-Methyl 1,3-thiazole-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-23-4
Record name S-Methyl 4-thiazolecarbothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl 1,3-thiazole-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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